molecular formula C11H10N2O3 B1609822 Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate CAS No. 196301-94-7

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Cat. No. B1609822
CAS RN: 196301-94-7
M. Wt: 218.21 g/mol
InChI Key: MBZDWMKGQVUJQD-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized by various methods. For example, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .


Molecular Structure Analysis

The molecular structure of oxadiazoles can vary based on the substituents attached to the ring. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can undergo various chemical reactions. For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized and fully characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary based on their structure and substituents. For example, the thermal stabilities of some compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating that the reported compounds have moderate thermal stabilities .

Scientific Research Applications

Agricultural Bioactivity

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate: and its derivatives have shown promising results in the agricultural sector. They exhibit a broad spectrum of biological activities that are crucial for plant protection. For instance, certain derivatives have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . These compounds could be further developed into efficient and low-risk chemical pesticides to combat plant diseases that threaten food security.

Antibacterial Applications

The derivatives of this compound have been found to possess strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , with certain compounds outperforming established antibacterial agents like bismerthiazol and thiodiazole copper . This indicates a potential for these derivatives to be used as novel antibacterial agents, particularly in the treatment of rice bacterial diseases such as leaf blight and leaf streaks.

Anti-Infective Agents

1,2,4-Oxadiazole derivatives, which include the methyl benzoate compound , have been synthesized as anti-infective agents with activities against a range of pathogens. They have shown potential in treating diseases caused by bacteria, viruses, and protozoa, including Mycobacterium tuberculosis and Trypanosoma cruzi . The versatility of these compounds makes them valuable candidates for the development of new anti-infective drugs.

Antitubercular Activity

The structural motif of 1,2,4-oxadiazole is significant in the design of antitubercular agents. Research indicates that derivatives of this compound could be effective against tuberculosis, a disease caused by Mycobacterium tuberculosis . This opens up avenues for the synthesis of new drugs that could potentially address the growing resistance to current antitubercular medications.

Anti-Leishmanial Potential

Compounds with the 1,2,4-oxadiazole core have been explored for their anti-leishmanial properties. Leishmaniasis, caused by the protozoan Leishmania , is a disease that requires more effective treatments. The derivatives of methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate could provide a new class of anti-leishmanial agents .

Antiviral Applications

The oxadiazole derivatives are also being studied for their antiviral capabilities. Given the constant threat of viral infections and the emergence of new viruses, these compounds could contribute to the development of novel antiviral drugs that are effective against a range of viral pathogens .

Anticancer Research

1,2,4-Oxadiazole derivatives have been evaluated for their anticancer properties. The ability of these compounds to inhibit the growth of cancer cells makes them interesting candidates for further research and development in oncology .

Development of Medicinal Scaffolds

The heterocyclic structure of 1,2,4-oxadiazole, which includes the methyl benzoate compound, is a valuable scaffold in medicinal chemistry. It has been utilized in the development of medicinal scaffolds with diverse biological activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Safety and Hazards

The safety and hazards of oxadiazoles can vary based on their structure and specific application. Some compounds are insensitive towards impact and friction, which were measured by standardized impact and friction tests .

Future Directions

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have a wide range of applications in material science, medicinal chemistry, and high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZDWMKGQVUJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446850
Record name Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

CAS RN

196301-94-7
Record name Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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